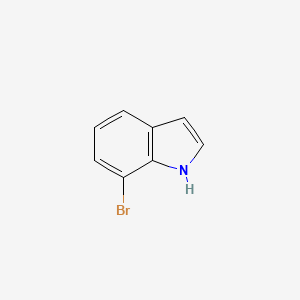

7-Bromoindole

Übersicht

Beschreibung

7-Bromoindole is a halogenated derivative of indole, a fundamental heterocyclic compound Indole and its derivatives are widely recognized for their biological and pharmacological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 7-Bromoindole can be synthesized through several methods. One common approach involves the bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile at room temperature. Another method involves the use of this compound-2-carboxylic acid as a precursor, which undergoes decarboxylation to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, biocatalytic approaches using halogenation enzymes have been explored for the production of halogenated indoles .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromoindole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.

Coupling Reactions: this compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products:

- Substituted indoles, indole-2,3-diones, indolines, and biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

7-Bromoindole is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It has been particularly noted for its potential in developing drugs aimed at treating neurological disorders. The compound's structural features allow it to participate in reactions that yield bioactive molecules with therapeutic properties .

Antimicrobial and Antivirulence Properties

Recent studies have demonstrated that this compound exhibits antimicrobial activity against pathogens such as Vibrio campbellii. It has been shown to improve the survival rates of brine shrimp larvae exposed to this pathogen, highlighting its potential as a novel treatment strategy in aquaculture to combat antibiotic-resistant infections . The compound's ability to disrupt bacterial virulence factors positions it as a promising candidate for further therapeutic exploration.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a crucial building block for synthesizing more complex indole derivatives. Its bromine substituent facilitates various chemical reactions, making it a valuable reagent in synthetic pathways that lead to the formation of diverse indole-based compounds .

Synthesis Methodologies

Techniques such as the Bartoli indole synthesis employ this compound to create other indoles through cyclization reactions with vinyl Grignard reagents. This method showcases the compound's utility in generating a wide array of indole derivatives efficiently .

Biological Research

Role in Cellular Processes

Research involving this compound has expanded into biological studies where it aids in understanding the role of indole derivatives within cellular systems. Its interactions with biological molecules can provide insights into cellular signaling pathways and mechanisms underlying various diseases .

Anti-inflammatory Activity

Studies have indicated that derivatives of this compound may possess anti-inflammatory properties by modulating immune responses. For instance, certain analogues have been shown to influence T cell differentiation and cytokine secretion, suggesting their potential use in treating inflammatory conditions .

Material Science

Incorporation into Polymer Formulations

In material science, this compound can be integrated into polymer formulations to enhance the physical and chemical properties of materials used in electronics and coatings. Its unique structural characteristics contribute to improved performance metrics such as conductivity and thermal stability .

Fluorescent Probes

Development of Imaging Tools

The compound is also employed in creating fluorescent probes for imaging applications within biological research. These probes enable real-time visualization of cellular processes, providing researchers with powerful tools for studying dynamic biological systems .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders; antimicrobial properties against pathogens. |

| Organic Synthesis | Building block for complex indoles; utilized in Bartoli synthesis methodology. |

| Biological Research | Investigates cellular processes; shows anti-inflammatory activity through immune modulation. |

| Material Science | Enhances properties of polymers used in electronics and coatings. |

| Fluorescent Probes | Used in developing imaging tools for real-time visualization of biological processes. |

Wirkmechanismus

The mechanism of action of 7-bromoindole involves its interaction with various molecular targets and pathways. For instance, it has been reported to reduce the production of staphyloxanthin in Staphylococcus aureus, a key virulence factor . The bromine atom enhances the compound’s ability to interact with biological targets, potentially leading to the inhibition of specific enzymes or signaling pathways.

Vergleich Mit ähnlichen Verbindungen

- 5-Bromoindole

- 6-Bromoindole

- 7-Chloroindole

- 7-Iodoindole

Comparison: While all these compounds share the indole core structure, the position and type of halogen atom significantly influence their chemical reactivity and biological activity. For example, 7-bromoindole is more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. Additionally, the biological activities of these compounds can vary, with this compound showing distinct antimicrobial properties .

Biologische Aktivität

7-Bromoindole is a halogenated derivative of indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antivirulence properties, supported by case studies and research findings.

This compound (CAS No. 51417-51-7) has the molecular formula and a molecular weight of 196.04 g/mol. It features a bromine atom at the 7-position of the indole ring, which significantly influences its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H6BrN |

| Molecular Weight | 196.04 g/mol |

| Boiling Point | Not specified |

| H-bond Donors | 1 |

| H-bond Acceptors | 0 |

Antimicrobial Activity

Recent studies have demonstrated that halogenated indoles, including this compound, exhibit significant antimicrobial properties. A study on various halogenated indoles showed that compounds like this compound could inhibit biofilm formation and bacterial growth in pathogens such as Vibrio parahaemolyticus and Staphylococcus aureus.

- Biofilm Inhibition : Research indicates that halogenated indoles can disrupt biofilm formation, which is crucial for bacterial virulence. For instance, 4-chloroindole was shown to inhibit biofilm formation by over 80% at a concentration of 20 μg/mL against V. parahaemolyticus, while other halogenated derivatives like 7-chloroindole exhibited similar effects but with varying efficacy .

- Mechanism of Action : The antimicrobial action is believed to stem from the disruption of membrane integrity and interference with quorum sensing mechanisms in bacteria . This characteristic makes them potential candidates for developing novel antimicrobial agents that can combat antibiotic-resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.

- Cytotoxicity Studies : In vitro studies have shown that derivatives of bromoindoles can induce apoptosis in cancer cells. For example, certain substituted bromoindoles demonstrated significant cytotoxicity against human lung cancer (A549) and cervical cancer (HeLa) cells. Compounds modified with trifluoroacetyl groups exhibited enhanced activity compared to their unsubstituted counterparts .

- Tubulin Polymerization Inhibition : Molecular docking studies suggest that these compounds may inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with tubulin proteins .

Antivirulence Properties

The antivirulence properties of this compound are particularly noteworthy as they offer an alternative strategy to traditional antibiotics by targeting virulence factors without killing the bacteria.

- Inhibition of Quorum Sensing : Similar to other indole derivatives, this compound has been implicated in inhibiting quorum sensing in pathogens like Pseudomonas aeruginosa. This inhibition leads to reduced production of virulence factors such as pyocyanin and rhamnolipids, thereby decreasing the pathogenicity without affecting bacterial viability .

- Case Studies : A notable study highlighted that synthetic derivatives of indoles could effectively reduce hemolytic activity and biofilm formation in Pseudomonas aeruginosa, showcasing their potential as antivirulence agents .

Eigenschaften

IUPAC Name |

7-bromo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSVSEFWZUWZHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373698 | |

| Record name | 7-Bromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51417-51-7 | |

| Record name | 7-Bromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.